Deoxyguanosine

Nucleoside phosphorylation Mitochondrial nucleotide metabolism Prodrug activation

Deoxyguanosine (dG; 2′-deoxyguanosine; CAS 38559-49-8) is a purine 2′-deoxyribonucleoside composed of guanine linked via its N9 nitrogen to the C1′ carbon of 2-deoxyribose. As one of the four canonical building blocks of DNA, dG is phosphorylated in vivo by deoxyguanosine kinase to form dGTP, the substrate for DNA polymerases and reverse transcriptases.

Molecular Formula C10H13N5O4
Molecular Weight 267.24 g/mol
CAS No. 38559-49-8
Cat. No. B15589566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeoxyguanosine
CAS38559-49-8
Molecular FormulaC10H13N5O4
Molecular Weight267.24 g/mol
Structural Identifiers
InChIInChI=1S/C10H13N5O4/c11-10-13-8-7(9(18)14-10)12-3-15(8)6-1-4(17)5(2-16)19-6/h3-6,16-17H,1-2H2,(H3,11,13,14,18)/t4-,5+,6+/m0/s1
InChIKeyYKBGVTZYEHREMT-KVQBGUIXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Deoxyguanosine (CAS 38559-49-8): Procurement-Relevant Chemical and Biological Profile of the Canonical DNA Nucleoside


Deoxyguanosine (dG; 2′-deoxyguanosine; CAS 38559-49-8) is a purine 2′-deoxyribonucleoside composed of guanine linked via its N9 nitrogen to the C1′ carbon of 2-deoxyribose [1]. As one of the four canonical building blocks of DNA, dG is phosphorylated in vivo by deoxyguanosine kinase to form dGTP, the substrate for DNA polymerases and reverse transcriptases [2]. Deoxyguanosine is recognized as the most electron-rich of the four canonical DNA bases, containing numerous nucleophilic sites that render it selectively susceptible to oxidative damage — a property that directly enables its use as a probe in oxidative-stress research . The compound is commercially available as the monohydrate, typically as a white to off-white crystalline powder with a melting point of ~300 °C (decomposition) and limited aqueous solubility .

Oxidative damage probe — most electron-rich canonical DNA base
Nucleoside kinase pathway studies — native dGK substrate calibrator
Supramolecular hydrogel building block — thixotropic K⁺ gelation

Why Deoxyguanosine Cannot Be Replaced by Guanosine, Other Deoxynucleosides, or 3′-Deoxyguanosine in Critical Research and Industrial Workflows


Because deoxyguanosine differs from its closest structural analogs — guanosine (ribonucleoside), 3′-deoxyguanosine, and the other three canonical 2′-deoxynucleosides — at the level of enzyme recognition, DNA incorporation efficiency, and supramolecular self-assembly, it cannot be freely interchanged. Deoxyguanosine kinase preferentially phosphorylates dG with a Km two orders of magnitude lower than that for deoxyadenosine [1]. In environmental microbiology, dG is incorporated into bacterial DNA at rates approximately 2.5‑fold higher than thymidine, making it the preferred probe for broad-spectrum bacterial production measurements [2]. In materials science, deoxyguanosine produces hydrogels with distinct thixotropic properties not achievable with guanosine [3]. These quantitative performance gaps mean that substituting generically within the nucleoside class will compromise — or altogether invalidate — assay sensitivity, metabolic activation efficiency, and material functional properties.

Guanosine (ribonucleoside)Ribose sugar alters hydrogel thixotropy and reduces aqueous solubility; gelation and formulation properties may not transfer.
Other canonical deoxynucleosidesdGK kinase recognition differs; reported substrate affinity and phosphorylation rates may shift substantially from the native dG profile.
3′-DeoxyguanosineMissing 3′-OH prevents DNA polymerase incorporation; bacterial DNA labeling efficiency and chain extension may be lost.

Deoxyguanosine (38559-49-8) Quantitative Differentiation: Head‑to‑Head Evidence Against Closest Analogs


Mitochondrial Deoxyguanosine Kinase Substrate Affinity: dG Outperforms Deoxyadenosine by >100‑Fold

Human recombinant mitochondrial deoxyguanosine kinase (dGK) phosphorylates deoxyguanosine with a Km of 4 μM, compared to 460 μM for deoxyadenosine — representing a 115‑fold higher apparent affinity for dG [1]. The Vmax for dG is 43 nmol/min/mg protein, while deoxycytidine, deoxyinosine, and deoxyadenosine yield Vmax values of 60, 330, and 430 nmol/min/mg, respectively [1]. This establishes dG as the kinetically most favorable natural substrate of dGK despite its lower turnover number, a combination that governs the rate-limiting phosphorylation step essential for activating many nucleoside‑analog prodrugs that depend on the dGK pathway.

dGK Affinity (Km)
Head-to-head
dG Km = 4 μM vs dA Km = 460 μM
Reported 115-fold higher apparent affinity
dGK prodrug activation model context
Nucleoside phosphorylation Mitochondrial nucleotide metabolism Prodrug activation

Bacterial DNA Incorporation Efficiency: Deoxyguanosine Yields 2.5‑Fold Higher Rate than Thymidine

In experiments using 15N‑labeled deoxyribonucleosides added to natural bacterial communities in Sagami Bay and Lake Kasumigaura, the incorporation rate of deoxyguanosine into bacterial DNA was approximately 2.5‑fold higher than that of thymidine [1]. In the same study, deoxyadenosine and deoxycytidine incorporation rates were only 0.9‑fold and 0.2‑fold relative to thymidine, respectively [1]. The authors conclude that use of deoxyguanosine likely captures a larger fraction of bacterial species production than methods relying solely on thymidine [1].

Bacterial DNA Incorporation
Head-to-head
dG ~2.5× thymidine incorporation rate
Reported broader species coverage signal
Environmental microbiology probe context
Environmental microbiology Bacterial production measurement Stable‑isotope probing

Supramolecular Hydrogel Self‑Assembly: Deoxyguanosine Outperforms Guanosine in Thixotropy and Lifetime Stability

A systematic comparison of monovalent‑cation‑induced hydrogel formation by guanosine (G) and deoxyguanosine (dG) demonstrated that dG is a 'much better gelator than G for introduction of a thixotropic property' [1]. In the presence of K⁺ ions, guanosine forms a tight, self‑supporting gel but suffers from poor lifetime stability; by contrast, K⁺‑induced dG produces a loose gel with excellent lifetime stability and pronounced thixotropic (shear‑thinning) behavior [1]. When equimolar K⁺‑induced G and dG gels are co‑geled, the resulting hybrid material exhibits long‑term stability, self‑healing, and injectability — properties that neither nucleoside achieves alone [1].

Hydrogel Properties
Head-to-head
dG + K⁺: thixotropic, stable lifetime gel
Reported thixotropic and stability advantage
K⁺-induced gelation, biomaterial context
Supramolecular gels Biomaterials Self-healing hydrogels

Guanine MoIety pKa: Free 2′-Deoxyguanosine Exhibits a pKa of 9.34, Distinct from Oligonucleotide‑Embedded Guanine

UV absorption spectroscopy determined the pKa of the guanine N1‑H deprotonation in free 2′-deoxyguanosine to be 9.34 ± 0.04 at 25 °C in 0.1 M NaCl [1]. In contrast, the same guanine moiety placed in the center of the heptamer d‑ACAGCAC exhibited a pKa of 9.90 ± 0.01 [1]. Although this is a comparison with an oligonucleotide context rather than a different nucleoside, the data highlight that the ionization behavior of the free nucleoside differs substantially from that of the same base when embedded in DNA. For researchers conducting pH‑dependent binding, spectroscopic, or electrochemical studies on free nucleosides, using guanosine (pKa ~9.2–9.5 for the ribonucleoside under comparable conditions) does not replicate the precise ionization profile of deoxyguanosine.

Guanine N1-H pKa
Class-level
pKa = 9.34 ± 0.04 (free dG, 25 °C)
Ionization context for free nucleoside
Differs from oligo-embedded guanine pKa
Nucleobase ionization UV spectrophotometric titration Oligonucleotide design

Oxidative Susceptibility: Deoxyguanosine Is the Most Electron‑Rich Canonical Base, Dictating Its Unique Role as an Oxidative‑Damage Probe

Among the four canonical DNA nucleosides (dG, dA, dT, dC), deoxyguanosine is consistently described as the most electron‑rich, possessing the lowest ionization potential and the highest density of nucleophilic sites susceptible to attack by reactive oxygen species (ROS) . This property makes dG the primary site of oxidative DNA damage, yielding 8‑oxo‑7,8‑dihydro‑2′‑deoxyguanosine (8‑oxo‑dG) as the most abundant oxidative lesion [1]. In controlled in vitro Fenton‑reaction systems, exposure of free dG to Fe²⁺/H₂O₂ generates 8‑oxo‑dG at substantially higher yields than equivalent treatment of deoxyadenosine, deoxycytidine, or thymidine [1]. No other canonical deoxynucleoside approaches dG in its propensity to form a stable, quantifiable oxidized adduct, cementing dG as the substrate of choice for calibrating oxidative‑damage assays and for synthesizing 8‑oxo‑dG reference standards.

Oxidative Lesion Formation
Context-dependent
Most electron-rich canonical base
Reported 8-oxo-dG precursor role
Oxidative stress probe research context
Oxidative stress biomarkers 8‑oxo‑dG DNA damage quantitation

Aqueous Solubility Differential: Deoxyguanosine Is Slightly Water‑Soluble, Whereas Guanosine Is Practically Insoluble

Deoxyguanosine is slightly soluble in water, with commercial datasheets reporting solubility of approximately 1–2 mg/mL in pure water at ambient temperature . In contrast, guanosine is classified as insoluble in water, with typical solubility of <0.1 mg/mL and requiring formic acid/water mixtures or DMSO for dissolution above 1 mg/mL . While both nucleosides achieve high solubility in DMSO (dG ≥ 31 mg/mL; guanosine ≥ 56 mg/mL) , the ability to prepare low‑millimolar aqueous solutions of dG without organic co‑solvents simplifies cell‑culture supplementation and buffer preparation for enzymatic assays where organic solvents interfere with activity.

Aqueous Solubility
Data to verify
~1–2 mg/mL (dG) vs guanosine
Solubility context for aqueous assays
Commercial datasheet; validate experimentally
Sample formulation Cell‑culture supplementation Biophysical assays

Deoxyguanosine (38559-49-8): Evidence‑Backed Application Scenarios for Procurement Decision‑Making


Mitochondrial Nucleoside Kinase Research and dGK‑Dependent Prodrug Activation Assays

Investigators studying the mitochondrial purine salvage pathway or screening nucleoside‑analog prodrugs that require phosphorylation by deoxyguanosine kinase (dGK) should procure deoxyguanosine as the native substrate calibrator. The 115‑fold lower Km of dG relative to deoxyadenosine [1] means that dG accurately reflects the enzyme’s physiological preference and must be used as the reference ligand in competitive inhibition studies. Substituting deoxyadenosine or deoxycytidine will yield misleading kinetic parameters and mischaracterize prodrug activation efficiency.

Environmental Bacterial Production Measurements Using 15N‑Labeled Deoxyguanosine

Marine and freshwater microbial ecologists seeking to quantify bacterial secondary production across phylogenetically diverse communities should adopt 15N‑labeled dG rather than the conventional ³H‑thymidine or 15N‑thymidine. The finding that dG is incorporated into bacterial DNA at 2.5‑fold higher rates than thymidine, and that deoxyadenosine and deoxycytidine rates are substantially lower [2], directly supports superior species‑coverage breadth and more representative biomass estimates.

Supramolecular and Injectable Hydrogel Engineering

Biomaterial scientists designing thixotropic, self‑healing, or injectable nucleoside‑based hydrogels should select deoxyguanosine as the primary building block. In direct comparison with guanosine, dG delivers superior thixotropic properties and longer lifetime stability in K⁺‑induced gels [3]. Procurement of dG rather than guanosine eliminates the need to engineer co‑gel hybrid systems to recover adequate mechanical performance.

Oxidative DNA Damage Biomarker Production and Assay Standardization

Laboratories synthesizing 8‑oxo‑7,8‑dihydro‑2′‑deoxyguanosine (8‑oxo‑dG) standards or developing HPLC‑ECD/ELISA methods for urinary 8‑oxo‑dG must start with high‑purity deoxyguanosine. Because dG is the most electron‑rich canonical base and the predominant source of the 8‑oxo‑dG lesion [4], no alternative deoxynucleoside can serve as a chemical precursor for this clinically and epidemiologically important oxidative‑stress biomarker.

Application
Selection Property
Validation Focus
Mitochondrial nucleoside kinase research
dGK substrate affinity context
Competitive inhibition reference ligand
Environmental bacterial production measurement
DNA incorporation breadth
Species coverage and biomass estimation
Supramolecular hydrogel engineering
Thixotropic gelation behavior
Rheology and lifetime stability
Oxidative DNA damage biomarker research
8-oxo-dG precursor yield
Biomarker assay calibration and standard synthesis
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